molecular formula C20H25NO6 B11162475 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11162475
M. Wt: 375.4 g/mol
InChI Key: ZPYRZXMWIFVLIQ-UHFFFAOYSA-N
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Description

6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant properties may be due to its ability to inhibit enzymes involved in the blood coagulation cascade. Similarly, its antimicrobial effects could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid apart is its specific structural modifications, which may enhance its biological activity and specificity. The presence of the hexanoic acid moiety, for example, could improve its solubility and bioavailability, making it a more effective compound for various applications .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

6-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-3-14-11-19(25)27-20-13(2)16(9-8-15(14)20)26-12-17(22)21-10-6-4-5-7-18(23)24/h8-9,11H,3-7,10,12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZPYRZXMWIFVLIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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